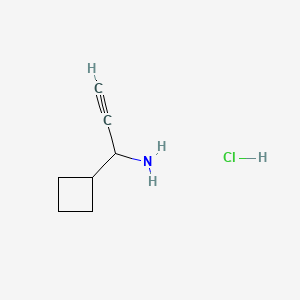
1-(Azidomethyl)-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-2-methoxynaphthalene is an organic compound characterized by the presence of an azido group attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2-methoxynaphthalene typically involves the introduction of an azido group to a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a suitable azidating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the stability of the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azidomethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include nitro-naphthalenes, amino-naphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in the labeling and modification of biomolecules, facilitating the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-2-methoxynaphthalene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The compound can also interact with nucleophiles, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-(Azidomethyl)-5H-tetrazole
- 1-(Azidoethyl)-5H-tetrazole
- 1-(Azidopropyl)-5H-tetrazole
Comparison: 1-(Azidomethyl)-2-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which influences its reactivity and stability
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(azidomethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H11N3O/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-14-15-13/h2-7H,8H2,1H3 |
InChI-Schlüssel |
UCUPXRYUBNPMNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


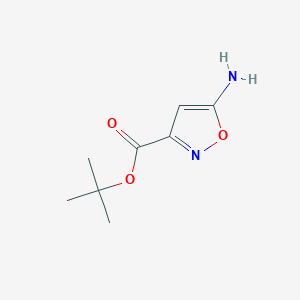
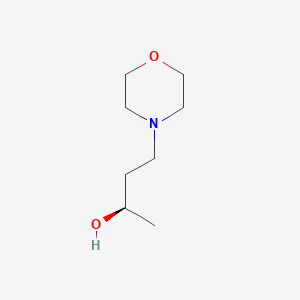
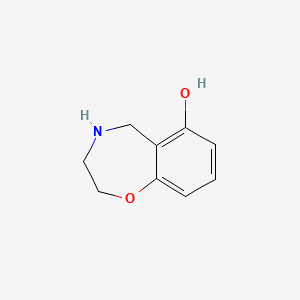

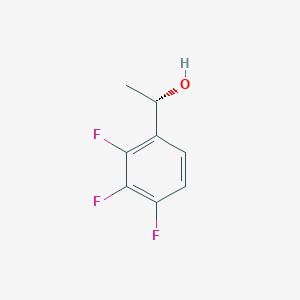

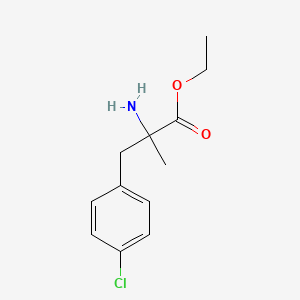
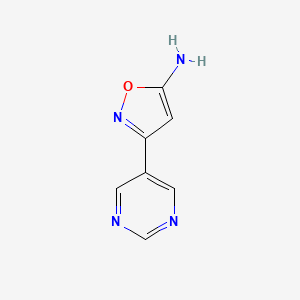
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride](/img/structure/B13578979.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)

![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
